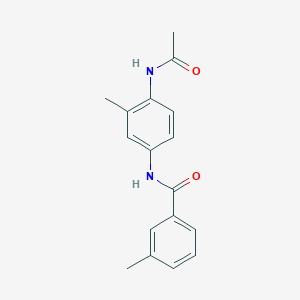
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPPC is a cyclobutane derivative that contains a pyrazole ring and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have shown that N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has anti-inflammatory and analgesic effects, and can reduce the severity of symptoms in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has several advantages for lab experiments, including its ease of synthesis and availability, its stability, and its potential as a versatile building block for the synthesis of novel materials. However, N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide also has limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide, including the development of more efficient synthesis methods, the exploration of its potential as a drug candidate for various diseases, and the investigation of its potential as a catalyst in organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide and its potential biochemical and physiological effects.
Synthesemethoden
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide can be synthesized using various methods, including the reaction of 1-phenylpyrazole-3-carboxylic acid with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-phenylpyrazole-3-carboxylic acid with cyclobutanecarboxylic anhydride in the presence of a catalyst such as pyridine. N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide can also be synthesized using a one-pot method involving the reaction of 1-phenylpyrazole-3-carboxylic acid with cyclobutanone in the presence of a base and a catalyst.
Wissenschaftliche Forschungsanwendungen
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has been studied for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has also been studied for its potential as a catalyst in organic synthesis and as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(11-5-4-6-11)15-13-9-10-17(16-13)12-7-2-1-3-8-12/h1-3,7-11H,4-6H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUDVOGWLCVNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide](/img/structure/B7510255.png)
![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylaniline](/img/structure/B7510263.png)
![N-[4-methyl-3-[(3-methylphenyl)sulfamoyl]phenyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7510264.png)






![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)
![1,3-dimethyl-5-[(E)-3-(2-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7510328.png)

